molecular formula C11H13NO3S B185210 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 159555-66-5

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B185210
CAS No.: 159555-66-5
M. Wt: 239.29 g/mol
InChI Key: SCYGCDFRJNHFNV-UHFFFAOYSA-N
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Description

3-Tosyl-6-oxa-3-azabicyclo[310]hexane is a bicyclic organic compound with the molecular formula C11H13NO3S It is characterized by a unique structure that includes a tosyl group (p-toluenesulfonyl) attached to a 6-oxa-3-azabicyclo[310]hexane framework

Scientific Research Applications

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the reaction of 6-oxa-3-azabicyclo[3.1.0]hexane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

6-oxa-3-azabicyclo[3.1.0]hexane+p-toluenesulfonyl chlorideThis compound\text{6-oxa-3-azabicyclo[3.1.0]hexane} + \text{p-toluenesulfonyl chloride} \rightarrow \text{this compound} 6-oxa-3-azabicyclo[3.1.0]hexane+p-toluenesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can introduce sulfone or sulfoxide groups.

Mechanism of Action

The mechanism of action of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Oxa-3-azabicyclo[3.1.0]hexane: The parent compound without the tosyl group.

    3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: A derivative with a benzyl group instead of a tosyl group.

    tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A derivative with a tert-butyl ester group.

Uniqueness

3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and as a tool in chemical research.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-6-10-11(7-12)15-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYGCDFRJNHFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594063
Record name 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159555-66-5
Record name 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

334.5 g (1.5 mol) of 1-(toluene-4-sulphonyl)-pyrroline are dissolved in 1.5 l of dichloromethane at room temperature and treated in the course of 15 minutes with a suspension of 408 g (about 1.65-1.77 mol) of 70-75% strength m-chloroperbenzoic acid in 900 ml of dichloromethane (cools during preparation). The mixture is heated under reflux for 16 hours (test for peroxide with KI/starch paper still indicates peroxide content), the suspension is cooled to 5° C., and the precipitated m-chlorobenzoic acid is, filtered off with suction and washed with 300 ml of dichloromethane (peroxide test with precipitate: negative; precipitate discarded). The filtrate is washed twice with 300 ml of 10% strength sodium sulphite solution in each case to destroy excess peroxide (test for peroxide is now negative), extracted with 300 ml of saturated sodium bicarbonate solution, washed with water, dried using sodium sulphate and concentrated to about a quarter of the volume. Test for peroxide again: negative. The mixture is concentrated and the solid residue is stirred with 400 ml of isopropanol with ice-cooling, and the precipitate is filtered off with suction and dried in vacuo at 70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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